
N-butyl-N-ethyl-3,4-dimethoxybenzamide
Overview
Description
N-butyl-N-ethyl-3,4-dimethoxybenzamide is a synthetic compound known for its potential as an antipsychotic agent. It is characterized by a benzene ring attached to an amide group, with butyl and ethyl groups attached to the nitrogen atom and methoxy groups at the 3 and 4 positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-ethyl-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with butylamine and ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-ethyl-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N-butyl-N-ethyl-3,4-dimethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-butyl-N-ethyl-3,4-dimethoxybenzamide has been investigated for its potential in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential as an antipsychotic agent due to its selective antagonism of dopamine D3 receptors.
Mechanism of Action
N-butyl-N-ethyl-3,4-dimethoxybenzamide exerts its effects primarily through selective antagonism of dopamine D3 receptors. This interaction inhibits the binding of dopamine to these receptors, which is believed to play a role in the treatment of conditions such as schizophrenia. The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
N-butyl-N-ethyl-3,4-dimethoxybenzylamine: Similar structure but with an amine group instead of an amide group.
N-butyl-N-ethyl-3,4-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
N-butyl-N-ethyl-3,4-dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide group.
Uniqueness
N-butyl-N-ethyl-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. Its selective antagonism of dopamine D3 receptors sets it apart from other similar compounds, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-butyl-N-ethyl-3,4-dimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-5-7-10-16(6-2)15(17)12-8-9-13(18-3)14(11-12)19-4/h8-9,11H,5-7,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIACLODWVYDHPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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